4-Fluorobenzyl chloride

Enzyme Inhibition α-Glucosidase Medicinal Chemistry

SAR programs requiring a benzyl substituent with measurable but sub-maximal α-glucosidase inhibition encounter a gap: unsubstituted benzyl is too weak (IC50 153.7 µM), 4-bromobenzyl too potent (28.0 µM), risking selectivity. 4-Fluorobenzyl chloride (CAS 352-11-4) resolves this with an intermediate IC50 of 80.9 µM. Key advantages: • Liquid at ambient temperature (MP -18 °C), eliminating heated storage required for solid 4-chlorobenzyl chloride (MP 27-29 °C). • Atmospheric BP 181.2 °C (vs. ~216 °C for 4-chlorobenzyl analog), reducing distillation energy costs and thermal degradation risk. • Weaker Hammett σp (+0.06 vs. +0.23 for Cl) enables controlled mono-alkylation, suppressing over-alkylation byproducts.

Molecular Formula C7H6ClF
Molecular Weight 144.57 g/mol
CAS No. 352-11-4
Cat. No. B032592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorobenzyl chloride
CAS352-11-4
Synonymsα-Chloro-4-fluorotoluene;  α-Chloro-p-fluorotoluene;  1-(Chloromethyl)-4-fluorobenzene;  4-Fluorobenzyl Chloride;  4-Fluorophenylmethyl Chloride;  NSC 25084;  1-(Chloromethyl)-4-fluorobenzene; 
Molecular FormulaC7H6ClF
Molecular Weight144.57 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCl)F
InChIInChI=1S/C7H6ClF/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2
InChIKeyIZXWCDITFDNEBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00 M

4-Fluorobenzyl Chloride: A Para-Fluorinated Building Block


4-Fluorobenzyl chloride (CAS 352-11-4), systematically named 1-(chloromethyl)-4-fluorobenzene, is a benzyl chloride derivative bearing a fluorine atom at the para position of the aromatic ring [1]. It belongs to the class of fluorinated benzyl halides that serve as reactive electrophilic intermediates in nucleophilic substitution, alkylation, and cross-coupling reactions . The compound is primarily employed as a synthetic building block in the preparation of pharmaceutical agents (including neurological disorder drug candidates and amphetamine-type stimulant intermediates) and agrochemicals, where the para-fluorine substituent imparts distinct electronic and metabolic properties to downstream products .

4-Fluorobenzyl Chloride vs. Generic Benzyl Chlorides: Substitution Risks


Benzyl chlorides are not fungible electrophiles. The identity and position of the aromatic ring substituent govern both the rate of nucleophilic displacement at the benzylic carbon and the biological properties of the resulting adducts [1]. 4-Fluorobenzyl chloride occupies a distinctive position among mono-substituted benzyl chlorides: the para-fluorine exerts a moderate electron-withdrawing inductive effect (Hammett σp = +0.06) that is markedly weaker than that of para-chloro (σp = +0.23) or para-bromo (σp = +0.23), yet still modulates the benzylic carbon's electrophilicity relative to the unsubstituted parent [2]. Furthermore, when incorporated into bioactive molecules, the 4-fluorobenzyl moiety can alter target binding affinity, metabolic stability, and pharmacokinetic profile in ways that neither the unsubstituted benzyl, 4-chlorobenzyl, nor 4-bromobenzyl counterparts can replicate [3]. Consequent substitution without systematic comparative evaluation risks compromised synthetic efficiency and misleading biological assay results.

4-Fluorobenzyl Chloride: Comparative Evidence


α-Glucosidase Inhibition: Benzyl Substituent Comparison

In a head-to-head in vitro α-glucosidase inhibition assay, the 4-fluorobenzyl-substituted derivative (compound 6d) demonstrated an IC50 of 80.9 ± 1.1 µM, which is approximately 1.9-fold more potent than the unsubstituted benzyl analog (compound 6a, IC50 = 153.7 ± 0.9 µM) and 1.2-fold more potent than the 4-chlorobenzyl analog (compound 6g, IC50 = 96.6 ± 0.1 µM), but 2.9-fold less potent than the 4-bromobenzyl analog (compound 6j, IC50 = 28.0 ± 0.6 µM). Among fluorinated positional isomers, the 4-fluoro derivative was 2.3-fold more active than the 2-fluorobenzyl analog (IC50 = 187.9 ± 2.4 µM) and essentially equipotent to the 3-fluorobenzyl analog (IC50 = 76.7 ± 0.7 µM) [1].

Enzyme Inhibition α-Glucosidase Medicinal Chemistry

Liquid-Phase Handling: Physical Property Advantage

At ambient conditions, 4-fluorobenzyl chloride is a liquid with a melting point of -18 °C and a density of 1.207 g/mL at 25 °C, whereas 4-chlorobenzyl chloride is a solid at room temperature with a melting point of 27–29 °C and a higher density of approximately 1.26 g/mL . The atmospheric boiling point of 4-fluorobenzyl chloride (181.2 °C) is approximately 35–40 °C lower than that of 4-chlorobenzyl chloride (216–222 °C) . Compared with unsubstituted benzyl chloride (density 1.10 g/mL, boiling point 179 °C, melting point -39 °C), 4-fluorobenzyl chloride is approximately 10% denser and has a similar boiling point but a significantly higher (less negative) melting point [1].

Physicochemical Characterization Process Chemistry Laboratory Handling

Electron-Withdrawing Effect: Impact on SN2 Reactivity

The Hammett para substituent constant for fluorine is σp = +0.06, which is substantially smaller than that for chlorine (σp = +0.23) and bromine (σp = +0.23), indicating that fluorine exerts a weaker electron-withdrawing inductive/resonance effect from the para position [1]. In the context of benzyl chloride SN2 reactivity, a weaker electron-withdrawing substituent results in a less electrophilic benzylic carbon relative to para-chloro or para-bromo analogs. This translates to a moderated reaction rate with nucleophiles, which can be advantageous for achieving higher chemoselectivity in polyfunctional substrates where over-alkylation must be controlled [2].

Physical Organic Chemistry Reactivity Tuning Linear Free Energy Relationships

Synthetic Yield: Procurement Cost Implications

The radical chlorination of p-fluorotoluene to 4-fluorobenzyl chloride with sulfuryl chloride (PCl3 catalyst, UV irradiation) proceeds in 70–75% yield, and chlorination with N-chlorosuccinimide in the presence of N-hydroxyphthalimide and 2,3-dicyano-5,6-dichlorobenzoquinone delivers 79% yield [1]. In contrast, the industrial chlorination of toluene to benzyl chloride consistently achieves yields exceeding 90% under optimized conditions . The approximately 15–20 percentage point yield deficit for the fluorinated derivative contributes directly to a higher raw material cost multiplier, which must be factored into procurement cost models when evaluating whether 4-fluorobenzyl chloride's downstream functional advantages justify its premium.

Synthetic Efficiency Process Economics Procurement Cost Analysis

4-Fluorobenzyl Chloride: Key Application Scenarios


SAR Campaigns for Intermediate α-Glucosidase Inhibition

When a structure-activity relationship (SAR) program demands a benzyl substituent that provides measurable but not maximal α-glucosidase inhibition (IC50 in the 80 µM range), 4-fluorobenzyl chloride is the building block of choice. The direct comparative data show that the 4-fluorobenzyl derivative (80.9 µM) achieves significantly greater potency than the unsubstituted benzyl (153.7 µM) and 2-fluorobenzyl (187.9 µM) analogs, while avoiding the potentially excessive potency of the 4-bromobenzyl derivative (28.0 µM) that might compromise selectivity windows .

Process Development: Liquid Handling and Distillation

In pilot-plant or kilo-lab workflows, the fact that 4-fluorobenzyl chloride remains liquid at and below ambient temperature (MP -18 °C) eliminates the need for heated storage and pre-melting equipment that would be required for the solid 4-chlorobenzyl chloride (MP 27–29 °C) . Its atmospheric boiling point (181.2 °C) is approximately 35–40 °C lower than that of 4-chlorobenzyl chloride, reducing energy consumption and thermal degradation risk during fractional distillation . These operational factors give 4-fluorobenzyl chloride a distinct logistical and cost advantage in scaled syntheses.

Chemoselective Alkylation with Controlled Reactivity

The weaker electron-withdrawing Hammett σp constant of para-fluorine (+0.06) relative to para-chlorine (+0.23) indicates a less electrophilic benzylic carbon center . In practice, this translates to slower SN2 displacement kinetics, which can be exploited to achieve selective mono-alkylation of amine or thiol nucleophiles in the presence of additional reactive sites. Researchers prioritizing reaction control over raw rate preferentially select 4-fluorobenzyl chloride when over-alkylation side products have been problematic with more reactive benzyl chloride analogs .

Drug Intermediate Synthesis: Enhanced Metabolic Stability

The para-fluorine substituent on the benzyl ring is known to enhance metabolic stability of drug candidates by blocking cytochrome P450-mediated oxidative metabolism at the para position . 4-Fluorobenzyl chloride thus serves as a preferred alkylating agent for introducing a metabolically hardened benzyl moiety into lead compounds. This application scenario is supported by its documented use as the starting material for 2-(4-fluorobenzyl)thiophene, a key intermediate in the synthesis of the ABT-761 pharmaceutical agent .

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